molecular formula C21H28N4O3S B2388827 1-Benzhydryl-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea CAS No. 1207033-97-3

1-Benzhydryl-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea

Cat. No.: B2388827
CAS No.: 1207033-97-3
M. Wt: 416.54
InChI Key: NPRVSHOGPNRVOH-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea is a complex organic compound that features a benzhydryl group, a piperazine ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzhydryl-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as column chromatography, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Benzhydryl-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The urea moiety can be reduced under specific conditions to form amine derivatives.

    Substitution: The benzhydryl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while reduction of the urea moiety would yield amine derivatives.

Scientific Research Applications

1-Benzhydryl-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea involves its interaction with specific molecular targets. The benzhydryl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Benzhydryl-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)amine: Similar structure but lacks the urea moiety.

    1-Benzhydryl-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)sulfone: Contains a sulfone group instead of a urea moiety.

    1-Benzhydryl-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)carbamate: Contains a carbamate group instead of a urea moiety.

Uniqueness

1-Benzhydryl-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea is unique due to the presence of both the benzhydryl and urea moieties, which confer specific chemical and biological properties. The combination of these functional groups allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-benzhydryl-3-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S/c1-29(27,28)25-16-14-24(15-17-25)13-12-22-21(26)23-20(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,20H,12-17H2,1H3,(H2,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRVSHOGPNRVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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